molecular formula C13H18N2O2 B8127478 3-(Cyclopentylmethoxy)benzohydrazide

3-(Cyclopentylmethoxy)benzohydrazide

Cat. No.: B8127478
M. Wt: 234.29 g/mol
InChI Key: KOHWBVGOXLUTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopentylmethoxy)benzohydrazide is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Biological Activity

3-(Cyclopentylmethoxy)benzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H17_{17}N2_{2}O\
  • Molecular Weight : 219.29 g/mol

The synthesis of this compound typically involves the reaction of cyclopentylmethanol with benzoyl hydrazine under acidic conditions. The general reaction can be summarized as:

Cyclopentylmethanol+Benzoyl hydrazine3 Cyclopentylmethoxy benzohydrazide\text{Cyclopentylmethanol}+\text{Benzoyl hydrazine}\rightarrow \text{3 Cyclopentylmethoxy benzohydrazide}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits potential anti-inflammatory, antimicrobial, and anticancer properties.

  • Anti-inflammatory Activity : Studies have indicated that this compound inhibits pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
  • Antimicrobial Properties : Preliminary assays show that the compound possesses significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.
  • Anticancer Effects : Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of cytokine production
AntimicrobialDisruption of bacterial cell wall synthesis
AnticancerInduction of apoptosis via mitochondrial pathways

Detailed Research Findings

  • Anti-inflammatory Studies :
    • In a study conducted on murine models, administration of this compound resulted in a significant reduction in levels of TNF-alpha and IL-6, key mediators in the inflammatory response. This suggests a potential use in treating inflammatory diseases such as rheumatoid arthritis.
  • Antimicrobial Assays :
    • A series of disk diffusion tests demonstrated that the compound exhibited a zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Cancer Research :
    • In vitro studies using human cancer cell lines showed that this compound effectively reduced cell viability and induced apoptosis. Flow cytometry analysis confirmed increased levels of caspase-3 activity, a marker for apoptosis.

Properties

IUPAC Name

3-(cyclopentylmethoxy)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-15-13(16)11-6-3-7-12(8-11)17-9-10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHWBVGOXLUTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CC=CC(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.